An In-depth Technical Guide to 3-Iodobenzenethiol: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Iodobenzenethiol: Physicochemical Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-iodobenzenethiol, a bifunctional organoiodine and organosulfur compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established chemical principles to offer a robust profile. We will delve into its core physicochemical properties, outline a plausible synthetic route with a detailed experimental protocol, explore its anticipated chemical reactivity, discuss its potential applications in medicinal chemistry and materials science, and provide essential safety and handling guidelines. This document is structured to provide both foundational knowledge and practical insights for laboratory applications.
Introduction and Molecular Overview
3-Iodobenzenethiol, with the chemical formula C₆H₅IS, is an aromatic compound featuring a thiol (-SH) group and an iodine atom substituted at the meta-position of a benzene ring. This unique arrangement of functional groups imparts a dual reactivity profile, making it a valuable, albeit not widely commercially available, synthetic building block.
The thiol group, a sulfur analogue of an alcohol, is a versatile functional group known for its nucleophilicity, its ability to form stable complexes with metals, and its role in forming disulfide bonds.[1] The aryl iodide moiety is a key participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The interplay of these two functional groups on the same aromatic scaffold presents unique opportunities and challenges in chemical synthesis.
This guide aims to consolidate the known and predicted characteristics of 3-iodobenzenethiol to serve as a foundational resource for its use in research and development.
Physicochemical Properties
| Property | Estimated Value for 3-Iodobenzenethiol | 4-Iodobenzenethiol | 2-Iodobenzenethiol | Thiophenol | 3-Iodophenol |
| Molecular Formula | C₆H₅IS | C₆H₅IS[2] | C₆H₅IS[3] | C₆H₅S[4] | C₆H₅IO[5] |
| Molecular Weight | 236.08 g/mol | 236.08 g/mol [2] | 236.08 g/mol [3] | 110.18 g/mol | 220.01 g/mol [5] |
| CAS Number | Not Assigned | 52928-01-5[2] | 37972-89-7[3] | 108-98-5[4] | 626-02-8[5] |
| Appearance | Colorless to pale yellow liquid/solid | White solid[1] | Yellow crystalline solid[6] | Clear colorless to slightly yellow liquid[4] | White to light brown solid[5] |
| Boiling Point | ~115-125 °C at 11 Torr | Not Available | 119.5 °C at 11 Torr[6] | 169 °C (lit.)[4] | Not Available |
| Density | ~1.9 g/cm³ | Not Available | 1.901 g/cm³ (Predicted)[6] | 1.078 g/cm³[4] | Not Available |
| pKa (Thiol) | ~6.0 - 6.5 | Not Available | 5.96 (Predicted)[6] | 6.6 (at 25℃)[4] | Not Applicable |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, CH₂Cl₂, DMSO) | Insoluble in water | Insoluble in water; likely soluble in organic solvents[6] | Insoluble in water; Soluble in DMSO, Ethyl Acetate[4] | Not Available |
Note: Values for 3-Iodobenzenethiol are estimations based on trends observed in its isomers and analogues.
Spectroscopic and Analytical Characterization
While specific spectra for 3-iodobenzenethiol are not published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The thiol proton (-SH) would likely appear as a singlet between δ 3.0-4.0 ppm, although its position can be variable and it may exchange with deuterium in solvents like D₂O.
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¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) would be shifted upfield due to the heavy atom effect, likely appearing in the δ 90-100 ppm region. The carbon attached to the thiol group (C-SH) would be expected around δ 130-135 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands would include the S-H stretch, typically a weak band around 2550-2600 cm⁻¹, and C-S stretching vibrations. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 236. A characteristic isotopic pattern for iodine would be observed. Key fragmentation pathways would likely involve the loss of the iodine atom (M-127) and the thiol group.[7]
Synthesis of 3-Iodobenzenethiol
A plausible and efficient route to synthesize 3-iodobenzenethiol is via a Sandmeyer-type reaction starting from 3-iodoaniline. This multi-step process involves the diazotization of the amine followed by the introduction of the thiol group.
Workflow for the Synthesis of 3-Iodobenzenethiol
Caption: Synthetic workflow for 3-Iodobenzenethiol from 3-iodoaniline.
Detailed Experimental Protocol: Synthesis of 3-Iodobenzenethiol
Disclaimer: This is a representative protocol based on established chemical transformations. It should be performed by a trained chemist with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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3-Iodoaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Ethyl Xanthate (KEX)
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Sodium Hydroxide (NaOH)
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Diethyl Ether
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice
Procedure:
Part 1: Diazotization of 3-Iodoaniline
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In a 250 mL beaker, dissolve 3-iodoaniline (e.g., 0.1 mol) in a mixture of concentrated HCl (e.g., 25 mL) and water (e.g., 25 mL).
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Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
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Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) and cool it to 0-5 °C.
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Add the cold sodium nitrite solution dropwise to the stirred 3-iodoaniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
Part 2: Thiolation
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In a separate 500 mL flask, dissolve potassium ethyl xanthate (e.g., 0.12 mol) in water (e.g., 50 mL) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part 1 to the stirred potassium ethyl xanthate solution. A dark, oily intermediate may form.
-
Allow the reaction mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60 °C) for approximately 30-60 minutes, or until the evolution of nitrogen gas ceases.
Part 3: Hydrolysis and Isolation
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (e.g., 0.3 mol in 50 mL of water).
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the xanthate ester.
-
Cool the mixture and carefully acidify with concentrated HCl until it is acidic to litmus paper.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-iodobenzenethiol.
-
The product can be further purified by vacuum distillation or column chromatography.
Chemical Reactivity
The reactivity of 3-iodobenzenethiol is governed by its two functional groups: the nucleophilic thiol and the electrophilic aryl iodide (in the context of cross-coupling).
Reactions at the Thiol Group:
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Acidity and Nucleophilicity: The thiol proton is acidic (estimated pKa ~6-6.5) and can be readily deprotonated by a base (e.g., NaOH, Et₃N) to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in S-alkylation and S-arylation reactions.
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Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide (3,3'-diiododiphenyl disulfide). Stronger oxidation can yield sulfonic acids.
Reactions at the Aryl Iodide Group:
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Cross-Coupling Reactions: The C-I bond is relatively weak, making 3-iodobenzenethiol an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position. It is crucial to select reaction conditions that are compatible with the free thiol group, or to protect the thiol group (e.g., as a thioether) prior to the coupling reaction.
Caption: Major reaction pathways for 3-Iodobenzenethiol.
Applications in Research and Drug Development
While specific applications of 3-iodobenzenethiol are not widely reported, its structure suggests significant potential in several areas:
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Medicinal Chemistry: As a synthetic intermediate, it can be used to introduce the 3-mercaptophenyl or 3-iodophenyl moiety into more complex molecules. The thiol group can act as a hydrogen bond donor/acceptor or as a metal-binding group in enzyme inhibitors. The aryl iodide allows for late-stage functionalization of a drug candidate via cross-coupling, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
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Materials Science: Aryl thiols are widely used for the formation of self-assembled monolayers (SAMs) on gold surfaces. 3-Iodobenzenethiol could be used to create SAMs that can be further functionalized via cross-coupling reactions on the surface.
-
Heterocyclic Synthesis: The dual functionality allows for intramolecular cyclization reactions to form sulfur-containing heterocycles, which are common motifs in pharmaceuticals.
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) is available for 3-iodobenzenethiol. The following recommendations are based on the known hazards of its isomers and related compounds, such as 4-iodobenzenethiol and 3-iodophenol.[2][4]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Thiols are known for their strong, unpleasant odors; proper containment is essential.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
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Conclusion
3-Iodobenzenethiol is a bifunctional molecule with considerable synthetic potential. Although direct experimental data is sparse, its physicochemical properties and reactivity can be reliably estimated from its structural analogues. Its utility lies in the orthogonal reactivity of the thiol and aryl iodide groups, offering a platform for the synthesis of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding to enable researchers to safely handle and strategically employ this versatile chemical building block in their synthetic endeavors.
References
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